molecular formula C40H40N4O2+2 B1206743 5',6'-Dehydroguiaflavine

5',6'-Dehydroguiaflavine

Cat. No.: B1206743
M. Wt: 608.8 g/mol
InChI Key: YPRVNVFJGQUFKN-HCXZYGGOSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5',6'-Dehydroguiaflavine is a quaternary indole alkaloid isolated from the stem bark of Strychnos guianensis, a plant traditionally used in the Amazon basin for preparing curare . Structurally, it belongs to the bisindole subclass, characterized by two indole moieties linked via a quaternary ammonium group. Its molecular formula and stereochemistry were elucidated through spectral data analysis (¹H and ¹³C NMR, mass spectrometry) . The compound exhibits potent neuromuscular blocking activity, attributed to its antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction .

Properties

Molecular Formula

C40H40N4O2+2

Molecular Weight

608.8 g/mol

IUPAC Name

(4aR,5aS,6S,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-12H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium

InChI

InChI=1S/C40H39N4O2/c1-4-23-20-42-15-12-25-35-30(9-7-11-33(35)45-3)41-37(25)32(42)18-26(23)28-21-43-31-10-6-5-8-29(31)40-14-16-44(2)22-24-13-17-46-38(28)36(39(40)43)27(24)19-34(40)44/h5-13,15,18,20-21,27,34,36,38-39H,4,14,16-17,19,22H2,1-3H3/q+1/p+1/t27-,34-,36-,38-,39-,40+,44-/m0/s1

InChI Key

YPRVNVFJGQUFKN-HCXZYGGOSA-O

Isomeric SMILES

CCC1=C[N+]2=C(C=C1C3=CN4[C@H]5[C@@H]6[C@H]3OCC=C7[C@@H]6C[C@H]8[C@@]5(CC[N@+]8(C7)C)C9=CC=CC=C94)C1=C(C=C2)C2=C(N1)C=CC=C2OC

Canonical SMILES

CCC1=C[N+]2=C(C=C1C3=CN4C5C6C3OCC=C7C6CC8C5(CC[N+]8(C7)C)C9=CC=CC=C94)C1=C(C=C2)C2=C(N1)C=CC=C2OC

Synonyms

5',6'-dehydro-guiaflavine
5',6'-dehydroguiaflavine

Origin of Product

United States

Comparison with Similar Compounds

Guiachrysine

  • Structure : A bisindole quaternary alkaloid with a saturated bond between C5' and C6', distinguishing it from 5',6'-Dehydroguiaflavine, which has a double bond at this position .
  • Potency : Exhibits higher neuromuscular blocking activity (IC₅₀ = 0.43 µM) compared to this compound, likely due to enhanced binding affinity from its saturated bond .

Strychnochrysine

  • Structure: A bisindole alkaloid from Strychnos nux-vomica with a rigid ether bridge in the strychnane moiety .
  • Activity : Demonstrates antiplasmodial activity (IC₅₀ ≈ 10 µM) but weaker neuromuscular effects than this compound .

Monoindole Alkaloids

Guiaflavine

  • Structure: A monoindole quaternary alkaloid lacking the second indole unit present in bisindoles like this compound .
  • Potency : 10–100 times less potent than bisindoles in blocking nAChRs, highlighting the critical role of the bisindole structure for high activity .

Strychnine

  • Structure: A monoindole alkaloid with a tertiary amine group, contrasting with the quaternary ammonium in this compound .
  • Activity : Acts as a convulsant by antagonizing glycine receptors, whereas this compound targets nAChRs .

Pharmacological Activity Comparison

Neuromuscular Blocking Effects

Compound Source IC₅₀ (µM) Receptor Target Reference
This compound S. guianensis ~0.5–1.0 Nicotinic AChR
Guiachrysine S. guianensis 0.43 Nicotinic AChR
d-Tubocurarine Chondrodendron spp. 0.16 Nicotinic AChR
Strychnine S. nux-vomica N/A Glycine receptor

Key Findings :

  • Bisindole alkaloids (e.g., Guiachrysine, this compound) are more potent than monoindoles due to dual binding interactions at nAChRs .
  • The double bond in this compound reduces potency compared to Guiachrysine, suggesting conformational flexibility influences receptor binding .

Antiplasmodial and Cytotoxic Activities

  • Strychnochrysine: IC₅₀ = 10 µM against Plasmodium falciparum .
  • This compound: No significant antiplasmodial activity reported, indicating specificity for neuromuscular targets .

Mechanism of Action

This compound inhibits nAChRs through a mixed competitive-uncompetitive mechanism :

  • Competitive Inhibition : Binds to the acetylcholine site (Kᵢ = 0.21 µM), preventing agonist activation .
  • Uncompetitive Inhibition: Blocks open ion channels (K'ᵢ = 0.92 µM), reducing ion flux . This dual mechanism is shared by Guiachrysine but absent in monoindoles like Guiaflavine, which exhibit purely competitive inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.